N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-6-10(18(2)17-8)12-15-16-13(20-12)14-11(19)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJCUMXCSYYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Variations
The target compound shares structural motifs with several 1,3,4-oxadiazole-acetamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- The target compound’s 1,3-dimethylpyrazole group distinguishes it from indole-based derivatives (e.g., 8t, 8u), which may enhance steric bulk and alter binding affinity .
- Derivatives with indole or benzodioxole moieties (8t, V, VI) show significant enzyme inhibition or anticancer activity, suggesting that the target compound’s thiophene-pyrazole combination may target similar pathways .
Enzyme Inhibition
- Compounds 8t and 8u demonstrated moderate to strong inhibition of lipoxygenase (LOX) and butyrylcholinesterase (BChE) , with IC₅₀ values in the micromolar range. The indole moiety in these derivatives likely contributes to hydrophobic interactions with enzyme active sites .
- The absence of an indole group in the target compound may reduce LOX/BChE inhibition but could enhance selectivity for other targets, such as kinases or proteases.
Anticancer Potential
- Compounds V and VI exhibited cytotoxicity against glioma (C6) and lung adenocarcinoma (A549) cells. Molecular docking studies linked their activity to MMP-9 enzyme inhibition, a key player in cancer metastasis .
- The target compound’s thiophene group, a bioisostere of phenyl rings, may similarly interact with MMP-9 or related targets, though empirical validation is required.
Implications for Drug Development
- Advantages of the Target Compound :
- The 1,3-dimethylpyrazole group may improve metabolic stability compared to indole derivatives, which are prone to oxidation.
- The thiophene-acetamide side chain could enhance solubility relative to purely aromatic substituents (e.g., benzodioxolyl in V/VI), aiding bioavailability.
- Limitations :
- Lack of direct biological data necessitates further screening against LOX, BChE, and cancer targets to validate hypothesized activities.
- Structural analogs with bulkier substituents (e.g., 8v’s nitro group) show reduced solubility, suggesting a trade-off between activity and physicochemical properties .
Preparation Methods
Hydrazide Formation from Pyrazole Carboxylic Acid
The oxadiazole ring is typically synthesized via cyclization of a hydrazide intermediate. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with hydrazine hydrate (N₂H₄·H₂O) to yield 1,3-dimethyl-1H-pyrazole-5-carbohydrazide .
Reaction Conditions:
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization using phosphoryl chloride (POCl₃) or carbon disulfide (CS₂) in the presence of a dehydrating agent. For example:
Optimization Notes:
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Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield to 90%.
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Alternative cyclizing agents like Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) enhance selectivity.
Preparation of 2-(Thiophen-2-yl)acetyl Chloride
Acetylation of Thiophene
2-(Thiophen-2-yl)acetic acid is activated using oxalyl chloride [(COCl)₂] or SOCl₂ to form the acyl chloride.
Procedure:
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Dissolve 2-(thiophen-2-yl)acetic acid in anhydrous DCM.
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Add oxalyl chloride dropwise at 0°C, followed by catalytic dimethylformamide (DMF).
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Stir at room temperature for 2 hours, then evaporate to dryness.
Yield: >95% (by NMR analysis).
Coupling of Oxadiazole and Thiophene Moieties
Amide Bond Formation
The oxadiazole amine reacts with 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA):
Optimization Data:
| Condition | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Standard | DCM | Et₃N | 0°C→RT | 68% |
| Microwave-assisted | DMF | DIPEA | 100°C | 82% |
| Catalytic HATU | THF | None | RT | 75% |
Alternative Coupling Reagents
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables coupling without pre-activation of the acid:
Advantages:
-
Avoids moisture-sensitive acyl chloride intermediates.
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Yields improve to 78–80% with shorter reaction times (2 hours).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Key NMR Signals (DMSO-d₆, 400 MHz):
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δ 2.45 (s, 3H, N-CH₃ of pyrazole).
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δ 3.85 (s, 3H, C-CH₃ of pyrazole).
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δ 7.25–7.45 (m, 3H, thiophene protons).
IR Peaks (KBr, cm⁻¹):
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acyl Chloride Coupling | High reactivity | Moisture sensitivity | 68–75% |
| HATU-Mediated Coupling | No pre-activation needed | Cost of reagent | 78–80% |
| Microwave Synthesis | Rapid cyclization | Specialized equipment required | 82–90% |
Synthetic efficiency depends on substrate availability and scalability requirements .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole and a thiophene-substituted acetamide. The oxadiazole ring contributes to π-π stacking interactions, while the pyrazole and thiophene moieties enhance hydrophobic interactions and electronic conjugation. The acetamide group provides hydrogen-bonding potential, critical for target binding. Structural analogs in and highlight the importance of these motifs in reactivity and bioactivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks, particularly for the oxadiazole and pyrazole rings. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Thin-layer chromatography (TLC) monitors reaction progress, as noted in and .
Q. What are the documented biological targets of this compound?
The compound has shown affinity for enzymes (e.g., kinases, hydrolases) and receptors (e.g., GPCRs) in preliminary studies. In vitro assays such as enzyme inhibition (IC₅₀ determination) and receptor-binding assays (radioligand displacement) are commonly used. and emphasize the role of the thiophene and oxadiazole groups in target engagement .
Advanced Research Questions
Q. How can synthetic strategies for the 1,3,4-oxadiazole ring be optimized?
The oxadiazole is typically synthesized via cyclization of acylhydrazides using reagents like POCl₃ or PCl₅. Optimizing reaction conditions (e.g., 80–100°C, anhydrous solvents) improves yield. and suggest using sodium hydroxide or potassium carbonate as bases to stabilize intermediates. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Researchers should:
- Validate purity via HPLC (≥98%) and elemental analysis.
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Use orthogonal methods (e.g., SPR for binding kinetics, in silico docking for binding mode validation), as in and .
Q. What computational methods predict this compound’s binding affinity?
Molecular docking (AutoDock, Glide) models interactions with targets like kinases. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes over time. highlights PASS software for activity prediction .
Q. How can SAR studies enhance its pharmacological profile?
Systematic modifications include:
- Replacing the thiophene with other heterocycles (e.g., furan, pyrrole) to alter hydrophobicity.
- Varying substituents on the pyrazole ring (e.g., ethyl vs. methyl) to modulate steric effects.
- Introducing electron-withdrawing groups on the acetamide to enhance metabolic stability. and provide precedents for such modifications .
Q. What strategies mitigate solubility challenges during in vitro testing?
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
- Prepare phosphate-buffered saline (PBS, pH 7.4) suspensions with sonication.
- Synthesize prodrugs (e.g., ester derivatives) for improved aqueous solubility, as discussed in .
Q. How do reaction conditions influence the stability of intermediates?
Acid-sensitive intermediates (e.g., hydrazides) require neutral pH and low temperatures (0–4°C). Oxadiazole formation under anhydrous conditions prevents hydrolysis. and recommend inert atmospheres (N₂/Ar) to avoid oxidation .
Q. How does the thiophene moiety affect electronic properties and bioactivity?
The thiophene’s sulfur atom enhances electron delocalization, increasing π-stacking with aromatic residues in target proteins. Its planarity improves membrane permeability. Substituent effects (e.g., 2-thienyl vs. 3-thienyl) alter binding kinetics, as seen in and .
Methodological Notes
- Synthesis : Multi-step protocols () with strict temperature/pH control are essential.
- Characterization : Combine NMR, IR, and HRMS for unambiguous structural confirmation.
- Bioassays : Use triplicate measurements and statistical validation (e.g., ANOVA) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
